
Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate
Overview
Description
Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP) is a hydroxylated metabolite of the organophosphate flame retardant (OPFR) tris(1-chloro-2-propyl) phosphate (TCPP or TCIPP) . TCPP is widely used in polyurethane foams, insulation materials, and consumer products as a replacement for brominated flame retardants . Upon human exposure, TCPP undergoes phase I metabolism in the liver, producing BCIPHIPP via oxidative hydroxylation of the propyl side chain . BCIPHIPP is a critical biomarker for assessing TCPP exposure, with detection frequencies exceeding 98% in human urine samples . Its median urinary concentration in populations (e.g., 720 pg/mL in Norway) often surpasses other OPFR metabolites, reflecting its stability and persistence in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate typically involves the reaction of phosphorus oxychloride with 1-chloro-2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+2C3H7ClOH→(C3H7ClO)2POH+2HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to maximize yield and minimize by-products. The product is then purified through distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Oxidation: The phosphate group can undergo oxidation reactions, forming higher oxidation state phosphorus compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Hydrolysis: Occurs under acidic or basic conditions, often at room temperature.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution Reactions: Formation of substituted phosphates.
Hydrolysis: Formation of phosphoric acid and alcohols.
Oxidation: Formation of phosphoric acid derivatives.
Scientific Research Applications
BCIPHIPP is primarily recognized for its flame-retardant properties, making it valuable in several scientific and industrial applications:
Flame Retardant Additive
BCIPHIPP is extensively used as a flame retardant in polymers, textiles, and coatings. Its mechanism involves the release of phosphoric acid upon heating, which forms a protective char layer that inhibits combustion. This property is crucial for enhancing fire safety in various materials used in construction and consumer products .
Biological Studies
Research has focused on the biological effects of BCIPHIPP due to its presence as a metabolite of tris(1-chloro-2-propyl) phosphate (TCIPP). Studies have indicated potential endocrine-disrupting effects related to thyroid hormone alterations . The compound's metabolites have been detected in human urine, highlighting the need for further investigation into its health implications .
Environmental Impact Assessment
Given its widespread use, BCIPHIPP has been studied for its persistence in indoor environments and potential ecological effects. Research indicates that organophosphate flame retardants, including BCIPHIPP, can accumulate in human tissues and pose risks to health and the environment .
Case Study 1: Exposure Assessment
A study analyzing urinary metabolites found that BCIPHIPP was present in nearly all samples collected from participants exposed to organophosphate flame retardants. The median concentration of BCIPHIPP was observed at 0.19 ng/ml among the population studied, indicating significant exposure levels .
Case Study 2: Comparative Analysis
In a comparative study of indoor environments, researchers found that BCIPHIPP concentrations were similar to other organophosphate flame retardants but showed distinct patterns based on usage in household products. This highlights the need for targeted regulations concerning these chemicals in consumer goods .
Mechanism of Action
The flame-retardant properties of Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate are primarily due to its ability to release phosphoric acid upon heating. The phosphoric acid acts as a flame inhibitor by promoting the formation of a char layer on the material’s surface, which acts as a barrier to heat and oxygen. This mechanism helps to slow down the combustion process and reduce the spread of fire.
Comparison with Similar Compounds
Comparative Analysis of BCIPHIPP with Structurally Similar Compounds
BCIPHIPP belongs to a class of organophosphate esters (OPEs) and their metabolites. Below is a detailed comparison with key analogs:
Structural and Metabolic Comparisons
Key Observations :
- Structural Differences: BCIPHIPP contains a hydroxylated propyl group, distinguishing it from non-hydroxylated analogs like BCIPP (de-esterified) and BDCIPP (dichlorinated). BCPCP, another TCPP metabolite, features a carboxyethyl group .
- Metabolic Pathways : BCIPHIPP and BCPCP arise from oxidative modifications, while BCIPP and BDCIPP result from de-esterification or dechlorination .
- Biomonitoring Utility : BCIPHIPP and DPHP are the most abundant urinary metabolites of OPFRs, whereas BCPCP accumulates more in plasma than TCPP in chronic rodent studies, suggesting divergent pharmacokinetics .
Health and Environmental Impact Comparisons
Key Observations :
- BCIPHIPP’s hydroxyl group may enhance its solubility and excretion, yet its strong association with thyroid cancer and reproductive toxicity underscores its biological activity .
- BDCIPP and DPHP exhibit broader environmental persistence and well-documented metabolic disruptions, leading to stricter regulatory scrutiny compared to BCIPHIPP .
Analytical Detection and Biomarker Utility
- BCIPHIPP : Quantified via LC-MS/MS in urine; high sensitivity due to conjugation with glucuronic acid .
- BCPCP : Detected in plasma as a carboxyethyl metabolite; proposed as a superior biomarker for chronic TCPP exposure in rodents .
- BDCIPP : Commonly analyzed alongside BCIPHIPP in multi-metabolite panels, but less specific to TCPP exposure .
Biological Activity
Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate, commonly referred to as BCIPHIPP, is a metabolite of tris(1-chloro-2-propyl) phosphate (TCIPP), a widely used organophosphate flame retardant. Understanding the biological activity of BCIPHIPP is crucial due to its implications for human health and environmental safety, especially given the increasing prevalence of organophosphate flame retardants in consumer products and indoor environments.
Chemical Structure and Properties
BCIPHIPP has a complex structure characterized by its phosphate backbone and chloropropyl groups, which contribute to its biological interactions. The molecular formula is , indicating the presence of chlorine and phosphorus, which are significant for its biological activity.
Metabolism and Biotransformation
BCIPHIPP is primarily formed through the metabolic transformation of TCIPP. Studies have identified various metabolites resulting from the biotransformation of TCIPP, highlighting the importance of understanding these pathways for assessing bioavailability and toxicity.
Key Metabolites
- Bis(1-chloro-2-propyl) phosphate (BCIPP) : Another significant metabolite detected in human urine, indicating exposure.
- 1-Hydroxy-2-propyl bis(1-chloro-2-propyl) phosphate (BCIPHIPP) : This compound has been identified as a key biomarker for TCIPP exposure in humans .
Biological Activity
Research indicates that BCIPHIPP exhibits several biological activities that may impact human health:
Toxicokinetics
In animal studies, BCIPHIPP demonstrated rapid absorption and excretion. For instance, after administering a single oral dose, approximately 90% was excreted within seven days, primarily through urine and feces . The compound was not found to bioaccumulate significantly in tissues, with peak concentrations observed in liver and kidney tissues shortly after administration.
Effects on Liver and Kidney
Studies involving rats have shown that exposure to BCIPHIPP can lead to increased liver weights and histopathological changes such as swelling of hepatocytes. These findings suggest potential hepatotoxic effects associated with high doses of the compound .
Case Studies
Several studies have assessed the biological activity of BCIPHIPP in humans:
- Urinary Biomonitoring : A study involving adolescents in Flanders, Belgium, measured concentrations of various organophosphate metabolites, including BCIPHIPP. Over 83% of participants had detectable levels, indicating widespread exposure .
- Gene Expression Studies : In vitro studies using human hepatocyte cell lines have shown that BCIPHIPP affects genes related to immune response and xenobiotic metabolism. Notably, it was found that lower doses produced more significant changes in gene expression compared to higher doses, suggesting a non-linear dose-response relationship .
Table: Summary of Biological Activities and Effects
Properties
IUPAC Name |
bis(1-chloropropan-2-yl) 1-hydroxypropan-2-yl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Cl2O5P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9,12H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUWEOBTRZWTTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OP(=O)(OC(C)CCl)OC(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043448 | |
Record name | Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501043448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1477495-11-6 | |
Record name | Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501043448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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